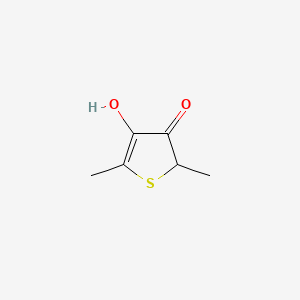

4-Hydroxy-2,5-dimethylthiophen-3(2H)-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

26494-10-0 |

|---|---|

Molecular Formula |

C6H8O2S |

Molecular Weight |

144.19 g/mol |

IUPAC Name |

4-hydroxy-2,5-dimethylthiophen-3-one |

InChI |

InChI=1S/C6H8O2S/c1-3-5(7)6(8)4(2)9-3/h3,8H,1-2H3 |

InChI Key |

LMGFTFOLCQQHHC-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(=O)C(=C(S1)C)O |

Origin of Product |

United States |

Reaction Mechanisms and Reactivity Profiles of 4 Hydroxy 2,5 Dimethylthiophen 3 2h One

Fundamental Organic Transformations of the Thiophenone Core

The unique arrangement of functional groups within the thiophenone ring allows for a variety of organic transformations.

While specific studies on the intramolecular rearrangements of 4-Hydroxy-2,5-dimethylthiophen-3(2H)-one are not extensively documented, related structures provide insight into potential pathways. For instance, the synthesis of its furanone analogue, 2,5-dimethyl-4-hydroxy-3(2H)-furanone (Furaneol), involves a key cyclization step from an acyclic precursor, threo-3,4-dihydroxyhexane-2,5-dione. researchgate.net This suggests that the formation of the thiophenone ring likely proceeds through a similar intramolecular cyclization of a sulfur-containing precursor. Heterocyclic systems can undergo various rearrangements, and the development of synthetic routes to analogues of related compounds like Thiolactomycin has involved multi-step processes that could include complex cyclizations. nih.gov

Table 1: Predicted Reactivity at Key Positions

| Position/Functional Group | Atom(s) | Predicted Reactivity | Attacking Species |

|---|---|---|---|

| Carbonyl Group | Carbon | Electrophilic | Nucleophiles |

| Enol Double Bond | C2=C3 | Nucleophilic | Electrophiles |

| Thioether | Sulfur | Nucleophilic | Electrophiles |

The sulfur atom in the thiophenone ring is a primary site for oxidation. The oxidation of thiophenes can lead to the formation of thiophene (B33073) 1-oxides and subsequently to thiophene 1,1-dioxides. researchgate.net Similarly, sulfides (R-S-R) are known to be susceptible to oxidation, which can produce a sulfoxide (B87167) and can be further oxidized to form a sulfone. libretexts.org These reactions are typically achieved using oxidizing agents like peracids. researchgate.net

Reduction of the thiophene system can also occur. While complete reduction of the thiophene ring is possible, partial reduction is also a known transformation. researchgate.net The disulfide bond, a related sulfur linkage, is relatively weak and can be cleaved through reduction. libretexts.org Redox initiating systems (RISs) have been developed for polymerization, where an oxidizing agent and a reducing agent generate radical species. mdpi.com Thiophenium salts, derived from thiophenes, can act as the oxidant in such systems. mdpi.com

Tautomeric Equilibria and Stereochemical Considerations

Tautomerism is a critical aspect of the chemistry of this compound, influencing its structure, stability, and reactivity.

Keto-enol tautomerism involves the interconversion of constitutional isomers, one containing a carbonyl group (the keto form) and the other containing a double bond and a hydroxyl group (the enol form). libretexts.org For simple carbonyl compounds, the equilibrium typically favors the keto tautomer. libretexts.org However, the stability of the enol form can be significantly enhanced by factors such as conjugation and intramolecular hydrogen bonding. youtube.commasterorganicchemistry.com

A detailed investigation of the closely related analogue, 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF), showed that its racemization is a direct consequence of keto-enol tautomerism. nih.gov This study, using ¹H-NMR spectroscopy, tracked the exchange of the proton at the C2 position, confirming the existence of the tautomeric equilibrium. nih.gov The rate of tautomerism and racemization was found to be lowest at pH 4-5 and was catalyzed by both acidic (pH 2) and especially basic (pH > 7) conditions. nih.gov At a pH of 7.2, approximately half of the C2 protons were exchanged within an hour, highlighting the dynamic nature of this equilibrium. nih.gov

Theoretical and computational methods, such as Density Functional Theory (DFT), are powerful tools for analyzing the relative stabilities of tautomers. researchgate.net Such studies often employ methods like B3LYP with a basis set like 6-311++G(d,p) and can incorporate solvent effects using models like the polarisable continuum method (PCM). researchgate.net

For structures capable of forming enol tautomers, the most stable forms are generally the enolic ones, with the contribution of diketo forms being negligible. nih.gov The stability of the enol is often attributed to two main factors:

Intramolecular Hydrogen Bonding : An intramolecular hydrogen bond between the enolic hydroxyl group and the carbonyl oxygen can form a stable six-membered ring-like structure, significantly favoring the enol tautomer. masterorganicchemistry.comnih.gov

In a computational analysis of related structures, it was found that the size of the π-system plays a crucial role in the proportion of different enol forms. nih.gov While a specific theoretical study on this compound is not available in the provided results, it is expected that its enol form would be significantly stabilized by these same electronic and structural factors.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2,5-dimethyl-4-hydroxy-3(2H)-furanone (Furaneol, HDMF) |

| threo-3,4-dihydroxyhexane-2,5-dione |

| Thiolactomycin |

| Thiophene 1-oxide |

| Thiophene 1,1-dioxide |

| Sulfoxide |

| Sulfone |

| Thiophenium salt |

Influence of Environmental Factors (e.g., pH) on Tautomeric Balance and Potential Racemization (Conceptual Analogy from Furanone Studies)

The structural stability and stereochemistry of this compound are conceptually analogous to its well-studied furanone counterpart, 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF, Furaneol®). nih.govnih.govnih.gov Studies on HDMF demonstrate that environmental pH plays a critical role in the tautomeric equilibrium and the rate of racemization. nih.gov The compound exists in a keto-enol tautomerism, which is the primary mechanism for racemization. nih.gov

Investigations using ¹H-NMR spectroscopy and capillary electrophoresis on enantiomerically enriched HDMF have shown that the rate of racemization is highly pH-dependent. nih.gov The stability against racemization is greatest in slightly acidic conditions, specifically between pH 4 and 5. nih.gov Under these conditions, the tautomerism is minimal. However, the equilibrium is significantly influenced by both stronger acidic conditions (e.g., pH 2) and, more notably, by neutral to alkaline conditions (pH > 7). nih.gov

At a pH of 7.2, which is comparable to the cytosol of plant cells, tautomerism and subsequent racemization are markedly catalyzed. nih.gov It was observed that approximately 50% of the protons at the chiral C2 position were exchanged with deuterium (B1214612) from the D₂O medium within just one hour at this pH. nih.gov This rapid exchange indicates a fast racemization process under neutral conditions. nih.gov Consequently, while enzymatic processes in biological systems are expected to produce an enantiomerically enriched form of the molecule, the compound is often found as a racemate due to this pH-catalyzed racemization. nih.gov

These findings suggest that for this compound, control of pH is essential for maintaining its chiral integrity if one enantiomer is isolated or synthesized.

Table 1: Influence of pH on Racemization Rate of 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) This table is based on conceptual analogy from furanone studies.

| pH Value | Racemization Rate | Stability of Enantiomeric Purity |

|---|---|---|

| 2 | Catalyzed | Low |

| 4-5 | Lowest | High |

| >7 | Strongly Catalyzed | Very Low |

Data derived from studies on the furanone analog HDMF. nih.gov

Derivatization and Functionalization Strategies

The structure of this compound offers several sites for chemical modification, including the hydroxyl group, the thiophenone ring, and the alkyl substituents. These sites allow for a range of derivatization and functionalization strategies to synthesize novel compounds.

Chemical Modification of the Hydroxyl Group (e.g., Etherification, Esterification)

The hydroxyl group at the C4 position is a prime target for chemical modification through reactions such as etherification and esterification. These reactions can alter the molecule's polarity, reactivity, and biological properties.

Etherification: This process involves converting the hydroxyl group into an ether. A common method is the Williamson ether synthesis, where the hydroxyl group is first deprotonated with a base (like sodium hydride) to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. This would yield a 4-alkoxy-2,5-dimethylthiophen-3(2H)-one derivative. The choice of the alkyl halide allows for the introduction of a wide variety of alkyl or aryl groups.

Esterification: The hydroxyl group can be readily converted to an ester through reaction with an acyl chloride or a carboxylic anhydride (B1165640) under basic conditions, or directly with a carboxylic acid under acidic catalysis (Fischer esterification). This modification introduces an acyl group, creating a 4-acyloxy-2,5-dimethylthiophen-3(2H)-one. For example, a related compound, ethyl 2-(4-hydroxybenzamido)-4,5-dimethylthiophene-3-carboxylate, demonstrates the presence of an ester group on a dimethylthiophene core. bldpharm.com

Direct Functionalization of the Thiophenone Ring and Alkyl Substituents

The thiophene ring and its alkyl groups are also amenable to functionalization, offering pathways to more complex structures. nih.gov The versatility and stability of the thiophene motif make its derivatives suitable building blocks for a variety of materials. researchgate.net

Ring Functionalization: The thiophene ring can undergo various reactions. While the electron-donating effect of the sulfur atom typically activates the ring towards electrophilic substitution, the presence of the ketone and enol functionalities in this compound complicates this reactivity. However, metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, are powerful methods for introducing carbon-carbon bonds at specific positions, provided a halide can be installed on the ring. acs.org Iodocyclization of sulfur-containing alkynes is a modern approach for directly preparing iodine-containing thiophenes, which can then serve as precursors for further functionalization. nih.gov

Alkyl Substituent Functionalization: The methyl groups at the C2 and C5 positions can potentially be functionalized through radical halogenation (e.g., using N-bromosuccinimide), which would introduce a reactive handle for subsequent nucleophilic substitution or elimination reactions. This allows for the extension of the carbon chain or the introduction of new functional groups at these positions.

Synthesis of Complex Fused or Substituted Thiophene-Based Heterocycles (e.g., Oxadiazole, Triazole, and Thiazolidinone Derivatives)

The thiophenone core can serve as a scaffold for the synthesis of more complex heterocyclic systems, such as those containing oxadiazole, triazole, or thiazolidinone rings. jchemrev.commdpi.comresearchgate.net These syntheses typically require the initial functionalization of the thiophenone to introduce a reactive group, such as a carboxylic acid hydrazide.

Oxadiazole Derivatives: The synthesis of 1,3,4-oxadiazoles often involves the cyclization of diacylhydrazines using dehydrating agents like phosphorus oxychloride. nih.govresearchgate.net Another common method is the reaction of acid hydrazides with carbon disulfide in a basic solution, followed by acidification. jchemrev.com To apply this to the target molecule, the hydroxyl or another position on the thiophenone would first need to be converted into a group that can be elaborated into an acid hydrazide. For instance, an ester derivative could be reacted with hydrazine (B178648) hydrate. nih.gov

Triazole Derivatives: 1,2,4-Triazoles can be synthesized through various routes. mdpi.comnih.gov A prevalent method involves the reaction of acid hydrazides with isothiocyanates to form thiosemicarbazides, which are then cyclized. zsmu.edu.ua Alternatively, metal-catalyzed [3+2] cycloaddition reactions between alkynes and azides are widely used for creating 1,2,3-triazoles. mdpi.com A thiophenone derivative containing either an alkyne or an azide (B81097) group could be a key intermediate for these syntheses.

Thiazolidinone Derivatives: Thiazolidin-4-ones are commonly prepared by the cyclo-condensation of a Schiff base (imine) with a mercaptoacetic acid. nih.gov The synthesis would require a thiophenone derivative bearing an amine group, which could be condensed with an aldehyde to form the necessary Schiff base intermediate. The thiazolidinone ring is a core unit in various pharmacologically active compounds. nih.gove3s-conferences.org

Table 2: Common Synthetic Strategies for Heterocyclic Derivatives

| Target Heterocycle | Key Intermediate(s) | Common Reagents |

|---|---|---|

| 1,3,4-Oxadiazole | Acid Hydrazide, Diacylhydrazine | POCl₃, CS₂, NaOH jchemrev.comnih.gov |

| 1,2,4-Triazole | Acid Hydrazide, Thiosemicarbazide | Isothiocyanates, Hydrazine Hydrate zsmu.edu.ua |

| 1,2,3-Triazole | Alkyne, Azide | Copper(I) catalysts (for CuAAC) mdpi.com |

Advanced Spectroscopic and Structural Characterization of 4 Hydroxy 2,5 Dimethylthiophen 3 2h One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the unambiguous determination of the molecular structure of 4-Hydroxy-2,5-dimethylthiophen-3(2H)-one. While complete experimental spectra are not widely published, the expected spectral data can be predicted based on the known structure. The molecule exists in a keto-enol tautomerism, which influences its spectral characteristics.

Proton (¹H) NMR and Carbon (¹³C) NMR Spectral Analysis

Proton (¹H) NMR: The ¹H NMR spectrum is anticipated to display four distinct signals corresponding to the different types of protons in the molecule. The methyl group at the C2 position (C2-CH₃) would appear as a doublet due to coupling with the adjacent methine proton (H2). The methine proton itself would be a quartet, being split by the three protons of the C2-CH₃ group. The methyl group at the C5 position (C5-CH₃) is attached to a double bond and would therefore appear as a singlet. The hydroxyl proton (-OH) would also produce a singlet, which may be broad and its chemical shift can be highly dependent on solvent and concentration.

Carbon (¹³C) NMR: The ¹³C NMR spectrum is expected to show six unique signals, one for each carbon atom in the molecule. The most downfield signal would correspond to the carbonyl carbon (C=O) of the ketone group, typically appearing in the 190-215 ppm region. libretexts.org The two carbons of the C=C double bond (C4 and C5) would resonate in the olefinic region. The chiral carbon attached to the sulfur atom (C2) and the two distinct methyl carbons (C2-CH₃ and C5-CH₃) would appear in the upfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| H2 | Quartet | ~4.0-4.5 | ~40-50 |

| C2-CH ₃ | Doublet | ~1.5-1.7 | ~15-20 |

| C5-CH ₃ | Singlet | ~2.0-2.3 | ~10-15 |

| OH | Singlet (broad) | Variable | - |

| C3 | - | - | ~195-205 |

| C4 | - | - | ~110-120 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Assignment

Two-dimensional (2D) NMR experiments are critical for assembling the molecular structure by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would confirm the coupling between the methine proton at C2 and the protons of the methyl group attached to it. A cross-peak between the quartet and the doublet would be definitive proof of this H-C-C-H connectivity.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would show cross-peaks connecting the H2 proton signal to the C2 carbon signal, the C2-CH₃ proton signal to its corresponding carbon, and the C5-CH₃ proton signal to its carbon. This allows for the unambiguous assignment of each protonated carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds), which is crucial for piecing together the carbon skeleton and placing quaternary carbons and heteroatoms. Key expected correlations would include the H2 proton showing cross-peaks to the C3 (carbonyl) and C5-CH₃ carbons. Likewise, the protons of the C5-CH₃ group would show correlations to the C4 and C5 carbons, confirming the structure of the enone system.

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Mass Determination and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular mass of a compound, which in turn allows for the calculation of its elemental formula. For this compound (C₆H₈O₂S), the theoretical exact mass can be precisely calculated.

Electron Ionization (EI) mass spectrometry of hydroxythiophenes and thiolactones generally results in well-defined fragmentation patterns. rsc.org While a detailed experimental fragmentation pathway for this specific compound is not available, likely fragmentation patterns can be proposed based on general principles. The molecular ion peak [M]⁺• would be observed, and subsequent fragmentation would likely involve:

Alpha-cleavage: The loss of a methyl radical (•CH₃) from the C2 position is a common fragmentation pathway for ketones, leading to a stable acylium ion. miamioh.edu

Loss of CO: Following initial fragmentation, the loss of a neutral carbon monoxide molecule is a characteristic fragmentation for cyclic ketones.

Ring Cleavage: The thiophene (B33073) ring can undergo various cleavage patterns, potentially losing fragments such as C₂H₂S or CHO.

Table 2: High-Resolution Mass Spectrometry Data

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₆H₈O₂S | nist.govnih.gov |

| Molecular Weight | 144.192 g/mol | nist.gov |

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands corresponding to its enol and ketone functionalities. brainly.com The presence of the conjugated keto-enol system influences the position of the carbonyl absorption. libretexts.org

Table 3: Predicted Infrared (IR) Absorption Bands

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H stretching | Enol Hydroxyl | 3500 - 3200 | Strong, Broad |

| C-H stretching | sp³ C-H (Alkyl) | 3000 - 2850 | Medium |

| C=O stretching | α,β-Unsaturated Ketone | 1700 - 1680 | Strong |

| C=C stretching | Alkene | 1680 - 1640 | Medium-Weak |

The broad O-H stretch is indicative of hydrogen bonding. The C=O stretch appears at a lower frequency than a typical saturated ketone (around 1715 cm⁻¹) due to conjugation with the C=C double bond. blogspot.comlibretexts.org

X-ray Crystallography for Solid-State Molecular Architecture and Conformation Determination (General Applicability)

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. Although a crystal structure for this compound is not available, analysis of its isomer, 3-hydroxy-2,4-dimethyl-2H-thiophen-5-one, demonstrates the power of this technique. nih.gov

Application of X-ray crystallography to the target compound would yield precise measurements of all bond lengths and angles, allowing for the exact conformation of the five-membered thiophene ring to be established. Crucially, it would reveal the details of intermolecular interactions. In the crystal structure of the related isomer, molecules are linked into chains by strong hydrogen bonds between the hydroxyl group of one molecule and the carbonyl oxygen of an adjacent molecule. nih.gov It is highly probable that this compound would exhibit similar hydrogen-bonding motifs, forming dimers or extended chains in the solid state, which dictates its crystal packing and physical properties.

Advanced Chromatographic Techniques in Analytical and Preparative Separations (e.g., GC-MS, LC-MS)

Chromatographic methods are indispensable for the separation, identification, and quantification of this compound from complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS): The availability of Kovats retention index data for this compound indicates its suitability for GC analysis. nist.govnih.gov The Kovats index is a system-independent value that helps in the identification of compounds by comparing their elution time to that of n-alkane standards. wikipedia.org When coupled with a mass spectrometer, GC-MS provides both retention time data and a mass spectrum for each separated component, enabling confident identification.

Kovats Retention Index (Standard non-polar column): 1158 nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): For compounds that may be thermally labile or not sufficiently volatile for GC, LC-MS is the preferred method. Given its polar hydroxyl group, this compound is well-suited for reverse-phase high-performance liquid chromatography (HPLC). A typical method would use a C18 column with a mobile phase consisting of an acetonitrile (B52724) and water gradient. Coupling the HPLC to a mass spectrometer with an electrospray ionization (ESI) source would allow for sensitive detection and mass confirmation.

Computational Chemistry and Theoretical Studies on 4 Hydroxy 2,5 Dimethylthiophen 3 2h One

Quantum Chemical Calculations of Electronic Structure, Molecular Orbitals, and Energetics

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic characteristics of 4-hydroxy-2,5-dimethylthiophen-3(2H)-one. Methods such as B3LYP with a 6-31G(d,p) basis set are commonly utilized to optimize the molecular geometry and calculate electronic properties. researchgate.net These calculations provide data on the distribution of electrons within the molecule, identifying regions of high and low electron density, which are crucial for understanding its reactivity.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are central to this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. For related heterocyclic compounds, DFT has been successfully used to reproduce structural parameters and analyze energetic behaviors. researchgate.net

Table 1: Computed Properties of this compound This table contains data computed by various software and sourced from public databases.

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 144.19 g/mol | nih.gov |

| Molecular Formula | C₆H₈O₂S | nih.govnist.gov |

| XLogP3-AA | 1.2 | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 2 | nih.gov |

| Rotatable Bond Count | 0 | nih.gov |

| Exact Mass | 144.02450 g/mol | nih.gov |

| Topological Polar Surface Area | 46.5 Ų | nih.gov |

Theoretical Investigations of Reaction Mechanisms and Transition States of Thiophenone Formation and Reactivity

Theoretical studies are instrumental in mapping the reaction pathways for the formation and subsequent reactions of this compound. This compound can be formed via the Maillard reaction, involving precursors like cysteine and reducing sugars. researchgate.net Computational modeling can trace the entire reaction coordinate, identifying intermediate structures, transition states, and the associated activation energies.

By calculating the Gibbs free energy change for a proposed reaction, scientists can determine its spontaneity under specific conditions. researchgate.net For instance, the formation of a related pyrazolone (B3327878) compound was found to be non-spontaneous at room temperature based on its positive Gibbs free energy of formation. researchgate.net Similar calculations for this compound would clarify its formation mechanism from various precursors. These investigations can also shed light on the chemical reactivity of different functional groups within the molecule, guiding synthetic efforts and explaining its behavior in complex chemical environments like food systems. nih.gov

Computational Analysis of Tautomeric Forms and Their Relative Thermodynamic Stabilities

This compound can exist in different tautomeric forms, primarily through keto-enol tautomerism. The specified name refers to the enol form, but it can equilibrate with its corresponding keto tautomer. Computational chemistry provides a robust framework for evaluating the relative stabilities of these tautomers.

By calculating the total electronic energy and Gibbs free energy of each tautomer, their equilibrium populations can be predicted. For other hydroxy-substituted heterocyclic systems, studies have shown that the relative stability is influenced by both the intrinsic structure and the solvent environment. researchgate.net The equilibrium constant for tautomerization can be computed, offering a quantitative measure of the preference for one form over another at a given temperature. researchgate.net Such analyses have revealed that for some N-o-hydroxybenzylideneanilines, the tautomeric equilibrium is sensitive to substituent effects and solvent polarity. researchgate.net

Table 2: Illustrative Analysis of Tautomeric Forms of this compound This table illustrates the type of data that would be generated from a computational study on the tautomers.

| Tautomer | Structure | Relative Energy (kcal/mol) | Predicted Stability |

|---|---|---|---|

| Enol Form (this compound) | The commonly depicted structure with a C=C double bond and a hydroxyl group. | 0 (Reference) | Predicted to be highly stable. |

| Keto Form (2,5-dimethylthiophene-3,4-dione) | A diketone structure without the enol hydroxyl group. | Calculated value > 0 | Predicted to be less stable than the enol form. |

Molecular Dynamics Simulations and Conformational Analysis of the Thiophenone Ring

While the thiophenone ring is relatively rigid, it possesses some degree of conformational flexibility. Molecular dynamics (MD) simulations offer a way to explore the conformational landscape of this compound over time. These simulations model the atomic motions of the molecule, providing insights into its dynamic behavior, stability, and interactions with its environment, such as solvent molecules. mdpi.com

MD simulations can reveal the preferred conformations of the methyl groups and the planarity of the ring system. In studies of similar molecules, MD has been used to validate docking poses with protein receptors and to analyze the stability of ligand-protein complexes by monitoring parameters like the root-mean-square deviation (RMSD) and radius of gyration (Rg) over the simulation time. mdpi.com Such analysis for this compound could be critical in understanding its interactions in biological systems.

Prediction of Chemical Reactivity, Selectivity, and Spectroscopic Properties

Computational methods are powerful tools for predicting chemical reactivity and spectroscopic signatures. Reactivity descriptors derived from DFT, such as Fukui functions and molecular electrostatic potential (MESP) maps, can identify the most reactive sites within the molecule. mdpi.comdntb.gov.ua The MESP map visually represents the electron density distribution, highlighting electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) regions. mdpi.com This allows for the prediction of where the molecule is most likely to undergo electrophilic or nucleophilic attack.

Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) of the molecule. researchgate.net By calculating the energies of electronic transitions, TD-DFT can help assign the absorption bands observed in experimental spectra. researchgate.net Similarly, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated and compared with experimental data to confirm the molecular structure. dntb.gov.ua

Applications of 4 Hydroxy 2,5 Dimethylthiophen 3 2h One in Advanced Organic Synthesis

Utilization as a Versatile Synthetic Building Block for Complex Molecules

The 4-hydroxy-2,5-dimethylthiophen-3(2H)-one core structure serves as a fundamental building block in the synthesis of more intricate molecules, most notably in the pursuit of natural product analogues. The inherent functionality of the thiophenone—including a reactive ketone, an enol system, and a chiral center at the C2 position—provides multiple handles for synthetic transformations.

Chemists leverage this scaffold to construct larger, more complex structures by targeting these functional groups for elaboration. The versatility of the thiophenone core is particularly evident in its relationship with the antibiotic Thiolactomycin (TLM). nih.govnih.gov TLM, a natural product isolated from Nocardia and Streptomyces species, features a related 4-hydroxy-3,5-dimethyl-5-substituted-thiophen-2-one ring system. nih.govnih.gov Synthetic efforts aimed at producing TLM and its derivatives often utilize building blocks that are structurally analogous to this compound, demonstrating the core's value in assembling biologically active natural products. nih.gov The synthesis of such complex molecules often involves multi-step sequences where the thiophenone unit is introduced early and subsequently modified to achieve the final target.

Integration into Diverse Organic Frameworks and Target Molecule Synthesis

The thiophenone nucleus can be integrated into a wide array of organic frameworks, leading to the synthesis of diverse target molecules with potential applications in medicinal chemistry. The primary strategy for this integration involves the chemical modification of the core structure.

Research has focused on creating analogues of the antibiotic Thiolactomycin by introducing various substituents onto the thiophenone ring. nih.govengineering.org.cn For example, Knoevenagel condensation of related 3-acylthiotetronic acids with substituted aromatic aldehydes has been used to generate a series of 5-substuted benzylidene derivatives. engineering.org.cn This demonstrates how the thiophenone scaffold can be systematically modified to embed it within larger, more diverse molecular contexts. The synthesis of molecules like 3-hydroxy-2,4-dimethyl-2H-thiophen-5-one and 3-benzyl,5-methyl-4-hydroxy-5H-thiophen-2-one further illustrates the successful incorporation of the thiophenone core into varied structural environments as part of programs aimed at developing new antibiotics. strath.ac.ukstrath.ac.uk

Table 1: Examples of Thiophenone Integration into Target Molecules This table is interactive. You can sort and filter the data.

| Base Scaffold | Synthetic Target/Analogue | Key Modification Method | Reference |

|---|---|---|---|

| 3-Acylthiotetronic Acid | 5-Substituted Benzylidene Derivatives | Knoevenagel Condensation | engineering.org.cn |

| Racemic Thiolactone | 3-hydroxy-2,4-dimethyl-2H-thiophen-5-one | Multi-step synthesis from oxoester | nih.govstrath.ac.uk |

| Racemic Thiolactone | 3-benzyl,5-methyl-4-hydroxy-5H-thiophen-2-one | Synthetic campaign for analogue library | strath.ac.ukstrath.ac.uk |

Strategies for Stereoselective Synthesis Utilizing the Thiophenone Core

The presence of one or more stereocenters in thiophenone derivatives like this compound makes stereocontrol a critical aspect of their synthesis, particularly for pharmaceutical applications where a single enantiomer is often responsible for the desired biological activity. strath.ac.ukstrath.ac.uk

Significant research efforts have been directed towards developing methods for the stereoselective synthesis of these compounds. Key strategies include:

Diastereomeric Recrystallization: This classical resolution technique involves reacting the racemic thiophenone with a chiral resolving agent to form diastereomers, which can then be separated by crystallization due to their different physical properties. nih.gov

Enzymatic Resolution: Utilizing enzymes to selectively react with one enantiomer of the racemic mixture, allowing for the separation of the unreacted enantiomer. nih.gov

Deracemization by Crystallization: This approach aims to convert a racemic mixture into a single enantiomer. Research into the thiolactone scaffold has explored methods like preferential crystallization, which relies on the ability of a compound to crystallize as a conglomerate (a physical mixture of separate enantiomerically pure crystals) rather than a racemic compound. strath.ac.ukstrath.ac.uk

While creating a library of racemic analogues of the thiophenone core has been successful, studies have confirmed that the resulting crystals are often racemic systems, not the conglomerate form required for straightforward preferential crystallization. strath.ac.ukstrath.ac.uk This highlights the ongoing challenges and the importance of continued research into understanding and controlling the solid-state behavior of these molecules to achieve effective stereoselective synthesis.

Role in the Generation of Chemically Interesting Analogues and Libraries

The this compound scaffold is an excellent starting point for generating libraries of chemically diverse analogues for high-throughput screening and drug discovery programs. The ability to systematically modify the core structure allows for the exploration of the chemical space around the thiophenone nucleus.

A key application is in the development of novel antibiotics. Synthetic campaigns have been undertaken to generate libraries of racemic thiolactone analogues to identify new compounds with potent antibacterial activity. strath.ac.ukstrath.ac.uk By varying the substituents at different positions on the thiophenone ring, chemists can fine-tune the molecule's properties. For instance, a general synthesis to produce thiolactone analogues begins with the bromination of an oxoester, followed by reaction with thioacetic acid and subsequent cyclization, providing a pathway to a range of derivatives. nih.gov These synthetic efforts have successfully produced a variety of analogues, including 3-hydroxy-2,4-dimethyl-2H-thiophen-5-one and 3-hydroxy-4-methyl-2H-thiophen-5-one, expanding the library of available compounds for biological evaluation. nih.gov

Table 2: Research Findings on Thiophenone Analogue Synthesis This table is interactive. You can sort and filter the data.

| Analogue Synthesized | Starting Material | Key Reagents | Yield | Reference |

|---|---|---|---|---|

| 3-hydroxy-2,4-dimethyl-2H-thiophen-5-one | Corresponding oxoester | Bromine, Thioacetic acid, NaOH | 22% | nih.gov |

| 4-((4-Acetyl-3-hydroxy-5-oxothiophen-2(5H)-ylidene)methyl)phenyl acetate | 3-acetylthiophene-2,4(3H,5H)-dione | 4-Acetoxybenzaldehyde, p-TsOH | 70.9% | engineering.org.cn |

Coordination Chemistry of 4 Hydroxy 2,5 Dimethylthiophen 3 2h One and Its Metal Complexes

Assessment of Ligand Properties and Potential Coordination Modes of the Thiophenone Scaffold

The 4-Hydroxy-2,5-dimethylthiophen-3(2H)-one molecule possesses multiple potential donor sites, making it a versatile candidate as a ligand. The key functionalities that could engage in coordination with a metal center are the hydroxyl group (-OH), the ketone group (C=O), and the sulfur atom within the thiophene (B33073) ring. The molecule exists in tautomeric forms, primarily the enol form, which is stabilized by intramolecular hydrogen bonding. nih.gov

The coordination behavior would likely be dictated by the nature of the metal ion (hard, soft, or borderline, according to Pearson's HSAB theory) and the reaction conditions.

Monodentate Coordination: The ligand could bind to a metal center through a single donor atom. Coordination through the sulfur atom would be favored by soft metal ions like Pd(II), Pt(II), and Au(I). Alternatively, hard metal ions such as Fe(III), Cr(III), and the lanthanides would preferentially coordinate to the oxygen atoms of the hydroxyl or ketone groups.

Bidentate Chelation: The most probable and stable coordination mode would involve the formation of a five-membered chelate ring through the deprotonated hydroxyl group and the ketone oxygen atom. This bidentate O,O'-coordination would create a stable complex, a behavior commonly observed in related β-diketonate and hydroxyketone ligands.

Bridging Coordination: The ligand could also act as a bridging ligand, connecting two or more metal centers. This could occur through the sulfur atom, or by the hydroxyl and ketone groups coordinating to different metal ions, potentially leading to the formation of polynuclear complexes or coordination polymers.

The steric bulk of the two methyl groups on the thiophene ring would also play a crucial role in the geometry of the resulting metal complexes, influencing the number of ligands that can coordinate to a metal center and potentially creating a specific chiral environment.

Synthesis and Characterization of Novel Organometallic and Coordination Compounds Involving Thiophenone Ligands

While no specific synthesis of metal complexes with this compound has been reported, general synthetic strategies for analogous compounds can be proposed. The synthesis would typically involve the reaction of a suitable metal salt (e.g., chlorides, acetates, or nitrates) with the thiophenone ligand in an appropriate solvent.

A general synthetic route could be: MXn + n LH → MLn + n HX (where M is the metal ion, X is an anion, and LH is the this compound ligand)

The characterization of these hypothetical complexes would rely on a suite of standard analytical techniques:

| Technique | Information Gained |

| Infrared (IR) Spectroscopy | Shift in the C=O and O-H stretching frequencies upon coordination would confirm the involvement of these groups in bonding to the metal. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | 1H and 13C NMR would show shifts in the signals of the protons and carbons near the coordination sites. |

| X-ray Crystallography | Would provide definitive structural information, including bond lengths, bond angles, and the overall geometry of the complex. |

| Mass Spectrometry | Would confirm the molecular weight of the complex and provide information about its fragmentation pattern. |

| Elemental Analysis | Would determine the empirical formula of the complex. |

Electronic Structure and Bonding in Thiophenone-Metal Complexes

The electronic structure and nature of the metal-ligand bond in complexes of this compound would be highly dependent on the metal ion and the coordination mode.

In the case of O,O'-chelation with transition metals, a significant degree of covalent character in the metal-oxygen bonds is expected. The electronic properties could be studied using techniques such as UV-Visible spectroscopy, which would reveal d-d transitions for transition metal complexes, and cyclic voltammetry, which would provide information about the redox properties of the complexes.

Theoretical calculations, such as Density Functional Theory (DFT), would be invaluable in elucidating the electronic structure. researchgate.net DFT calculations could predict the geometries of the complexes, the nature of the frontier molecular orbitals (HOMO and LUMO), and the charge distribution within the molecule. This would provide insights into the reactivity and potential applications of these complexes. For instance, the electronic structure of thiophene-based architectures is known to be influenced by the underlying metal surfaces in supramolecular assemblies. nih.gov

Exploration of Potential Catalytic Activities and Applications in Advanced Materials Development

Although no catalytic applications of this compound complexes have been reported, the structural features of the ligand suggest several potential areas of exploration.

Catalysis: Metal complexes are widely used as catalysts in a variety of organic transformations. nih.gov The chiral environment that could be created by the thiophenone ligand might make its metal complexes suitable for asymmetric catalysis. For example, ruthenium complexes are known for their catalytic activity in a range of reactions. nih.gov Given the diverse reactivity of thiophene-containing ligands in organometallic chemistry, complexes of this thiophenone could potentially catalyze reactions such as C-S bond activation or hydrodesulfurization, which are important in the petroleum industry. researchgate.net

Advanced Materials: The ability of the ligand to form stable chelates and potentially act as a bridging ligand opens up possibilities for the construction of coordination polymers and metal-organic frameworks (MOFs). These materials have applications in gas storage, separation, and sensing. The presence of the sulfur atom could also impart interesting electronic or photophysical properties to these materials.

Q & A

Basic Research Questions

Q. What are the key enzymatic pathways involved in the biosynthesis of 4-Hydroxy-2,5-dimethylthiophen-3(2H)-one (HDMF)?

- Methodological Answer : The biosynthesis of HDMF in strawberries involves the FaQR gene, which encodes an enone oxidoreductase (EC 1.3.1.105). This enzyme catalyzes the reduction of 4-hydroxy-5-methyl-2-methylene-3(2H)-furanone to HDMF using NADPH as a cofactor. Functional expression of FaQR in Escherichia coli confirmed its role, with substrate specificity validated via liquid chromatography–tandem mass spectrometry (LC-MS/MS) .

Q. How can HDMF be synthesized abiotically from carbohydrate precursors?

- Methodological Answer : HDMF forms via Maillard reactions using pentose sugars (e.g., rhamnose) and amino acids (e.g., lysine). A fractional factorial design (FFD) optimized reaction parameters (pH, precursor concentration, phosphate levels, and temperature), revealing that phosphate concentration and pH significantly influence yield. GC/MS and high-performance anion exchange chromatography (HPAEC) are critical for tracking precursor degradation and product formation .

Q. What analytical techniques are used to quantify HDMF in complex matrices?

- Methodological Answer : Solid-phase extraction (SPE) coupled with GC/MS is standard for isolating HDMF from food or biological samples. Capillary electrophoresis (CE) resolves enantiomers, essential for studying chiral specificity in flavor formation. Solvent-assisted flavor evaporation (SAFE) and aroma extract dilution analysis (AEDA) are used for odorant profiling .

Advanced Research Questions

Q. How do reaction parameters (e.g., pH, phosphate) influence the abiotic synthesis of HDMF?

- Methodological Answer : A fractional factorial design (FFD) demonstrated that phosphate acts as a catalyst, accelerating rhamnose degradation and HDMF formation. Optimal yields (>40 mol%) require pH 6–8 and precursor ratios of 2:1 (rhamnose:lysine). Kinetic modeling (R² > 0.93) validated these parameters, with phosphate concentration being the most impactful .

Q. What enzymatic mechanisms drive the reduction steps in HDMF biosynthesis?

- Methodological Answer : The enone oxidoreductase FaQR operates via a NADPH-dependent mechanism, reducing the α,β-unsaturated carbonyl group in 4-hydroxy-5-methyl-2-methylene-3(2H)-furanone. Structural analysis of FaQR reveals conserved binding domains for NADPH and the substrate, with mutagenesis studies identifying critical residues for catalytic activity .

Q. What are the current gaps in toxicological data for HDMF, and how might these be addressed?

- Methodological Answer : The European Food Safety Authority (EFSA) highlights a lack of toxicological data for HDMF, particularly on genotoxicity and metabolic pathways (e.g., S-oxygenation). Proposed studies include in vitro Ames tests, in vivo rodent bioassays, and metabolic profiling using stable isotope labeling combined with LC-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.